molecular formula C20H13ClN2O B11987258 4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- CAS No. 149550-44-7

4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-

Cat. No.: B11987258
CAS No.: 149550-44-7
M. Wt: 332.8 g/mol
InChI Key: CTDSMXIJKXEWDZ-UHFFFAOYSA-N
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Description

4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran derivatives, which are known for their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Benzoyl chloride, formamide

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the suppression of tumor cell proliferation and other biological effects .

Biological Activity

4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- (CAS: 149550-44-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and mechanisms of action associated with this compound, drawing from various research studies and data sources.

The molecular formula for this compound is C20H13ClN2OC_{20}H_{13}ClN_2O, with a molar mass of approximately 332.79 g/mol. The structure features a naphtho[1,2-b]pyran core, which is known for its pharmacological potential.

Antiproliferative Effects

Research has shown that 4H-Naphtho[1,2-b]pyran derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, a study highlighted that compounds related to this structure can block cells in the G2/M phase of the cell cycle, indicating their potential as anticancer agents by disrupting microtubule dynamics .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line% Survival at 25 µM
2-amino-4-(3-chlorophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrileHuh7 (liver cancer)61%
Caco2 (colon cancer)55%
MDA-MB231 (breast cancer)20%
HCT116 (colon cancer)54%
PC3 (prostate cancer)41%

This table summarizes the cytotoxic effects observed in various human cancer cell lines after treatment with the compound.

The mechanisms underlying the antiproliferative effects include:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in tumor cells, which is critical for preventing cell division and promoting apoptosis .
  • Inhibition of Protein Kinases : It exhibits inhibitory activity against several protein kinases such as CK1e and Haspin, which are crucial for cell cycle regulation and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have demonstrated antimicrobial activity. For example, certain naphthopyran derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus, suggesting a broader therapeutic potential beyond oncology .

Case Studies

A notable study conducted by Bouattour et al. evaluated the cytotoxic potential of various naphthopyran derivatives on six human cancer cell lines. The results indicated that specific structural modifications could enhance biological activity, leading to increased potency against targeted tumors .

Another study focused on the synthesis of new derivatives and their biological evaluation, revealing that modifications in the phenyl ring significantly affected the antiproliferative activity. For instance, introducing halogen substituents was linked to enhanced cytotoxicity against certain cancer types .

Properties

CAS No.

149550-44-7

Molecular Formula

C20H13ClN2O

Molecular Weight

332.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C20H13ClN2O/c21-14-6-3-5-13(10-14)18-16-9-8-12-4-1-2-7-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2

InChI Key

CTDSMXIJKXEWDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=CC=C4)Cl)C#N)N

Origin of Product

United States

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